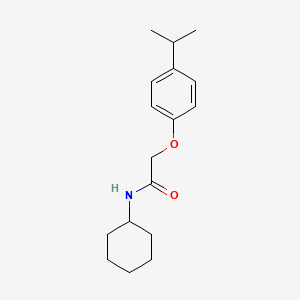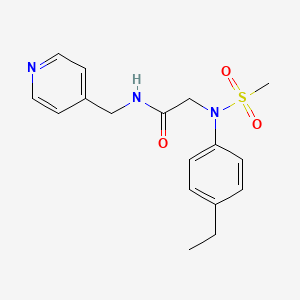
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione, also known as IBPD, is a chemical compound belonging to the pyrimidine family. IBPD is a heterocyclic organic compound that contains a pyrimidine ring with a benzyl and an iodo group attached to it. IBPD has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of thymidylate synthase, an enzyme essential for DNA synthesis. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, leading to their death. This compound has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, this compound has been shown to modulate the immune system by enhancing the activity of natural killer cells, which play a crucial role in the body's defense against cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. Moreover, this compound is highly soluble in water, which makes it suitable for various biological assays. However, this compound also has some limitations. It is highly reactive and can undergo various side reactions, which can affect its biological activity. Moreover, this compound exhibits poor bioavailability, which limits its therapeutic potential.
Zukünftige Richtungen
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential. One of the future directions could be the development of more potent and selective analogs of this compound. Moreover, the combination of this compound with other anticancer agents could enhance its therapeutic efficacy. Additionally, the investigation of the molecular mechanisms underlying the antitumor and antiviral activities of this compound could provide new insights into the development of novel therapies for cancer and viral infections.
Synthesemethoden
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione can be synthesized using various methods. One of the most common methods involves the reaction between 5-iodouracil and benzylamine in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then oxidized to form this compound. Another method involves the reaction between 5-iodouracil and benzyl bromide in the presence of potassium carbonate. This method yields this compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 and 2. Moreover, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-benzyl-5-iodopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAAPKSCUSZQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)






![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)


![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)